Methyl 1-chlorosulfonylazetidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

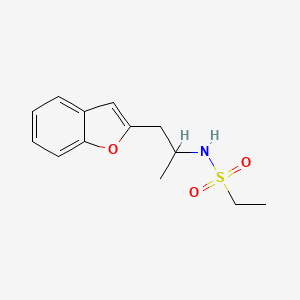

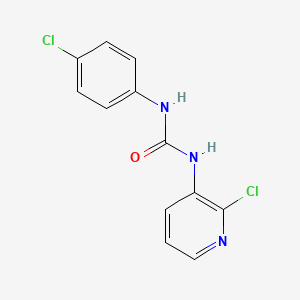

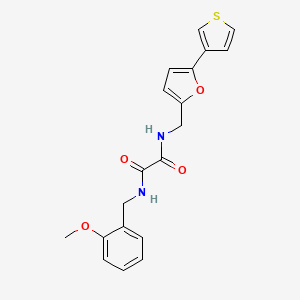

“Methyl 1-chlorosulfonylazetidine-3-carboxylate” is a chemical compound with the CAS Number: 2172445-88-2. It has a molecular weight of 213.64 .

Molecular Structure Analysis

The InChI code for “Methyl 1-chlorosulfonylazetidine-3-carboxylate” is 1S/C5H8ClNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 1-chlorosulfonylazetidine-3-carboxylate” has a molecular weight of 213.64 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.Scientific Research Applications

Applications in Chemical Reactions and Synthesis

Cyclization and Conversion Processes : Methyl α-tosylamino-γ-chlorobutyrate was cyclized using sodium methoxide to yield derivatives such as methyl 1-tosylazetidine-2-carboxylate, indicating potential use in the synthesis of complex organic compounds (Chen, Sanjiki, Kato, & Ohta, 1967).

Intermediate in Pharmaceutical and Herbicide Production : Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, closely related to Methyl 1-chlorosulfonylazetidine-3-carboxylate, is used as an intermediate in the manufacturing of pharmaceuticals and herbicides, highlighting its role in industrial chemical processes (Wang Tian-gui, 2006).

DNA Demethylation Studies : Research on DNA demethylation using analogs like 5-azacytidine and zebularine provides insights into the genomic DNA methylation patterns, which could have implications for understanding the biochemical pathways where Methyl 1-chlorosulfonylazetidine-3-carboxylate might play a role (Griffin, Niederhuth, & Schmitz, 2016).

Methylation Studies in Biochemistry : Investigations into the methylation of certain amino acids, like histidine in enzymes, using compounds such as methyl benzenesulfonates, can shed light on the biochemical applications of Methyl 1-chlorosulfonylazetidine-3-carboxylate (Verheij et al., 1980).

Synthesis of Non-Proteinogenic Amino Acids : The compound's derivatives have been used in synthesizing non-proteinogenic amino acids, indicating its utility in creating novel bioactive molecules (Kimpe, Boeykens, & Tourwé, 1998).

Protein Carboxyl Methylation : Studies on protein carboxyl methylation, especially in blood platelets, provide insights into the potential biochemical pathways where Methyl 1-chlorosulfonylazetidine-3-carboxylate derivatives could be involved (Macfarlane, 1984).

Electrochemical Reduction Studies : Research into the electrochemical behavior of compounds like methyl 3-halo-1-benzothiophene-2-carboxylates could inform the electrochemical applications of Methyl 1-chlorosulfonylazetidine-3-carboxylate (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Safety and Hazards

According to the Classification and Labelling (C&L) Inventory, “Methyl 1-chlorosulfonylazetidine-3-carboxylate” has been classified as Skin Corr. 1B H314 H314, indicating that it may cause severe skin burns and eye damage . It also has a classification of STOT SE 3 H335, suggesting that it may cause respiratory irritation .

properties

IUPAC Name |

methyl 1-chlorosulfonylazetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAXIPIOPGMSQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-chlorosulfonylazetidine-3-carboxylate | |

CAS RN |

2172445-88-2 |

Source

|

| Record name | methyl 1-(chlorosulfonyl)azetidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

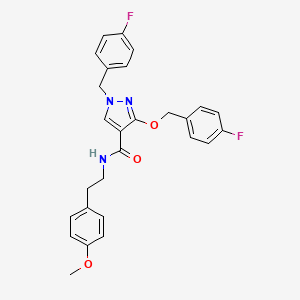

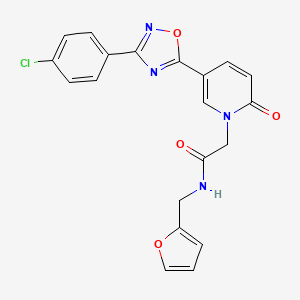

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2510434.png)

![N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2510437.png)

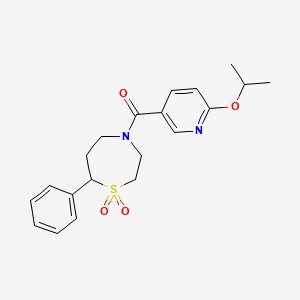

![N-[(1R,2R)-2-Phenylmethoxycyclobutyl]oxirane-2-carboxamide](/img/structure/B2510439.png)

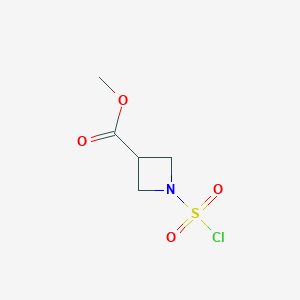

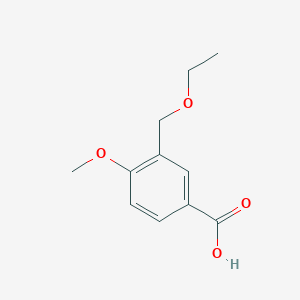

![Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2510449.png)